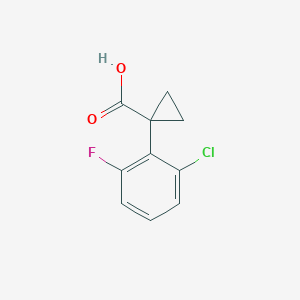

5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has been widely used in scientific research. It belongs to the family of isoquinolyl bromofluorides and is a versatile building block for the synthesis of various compounds. It is used in a variety of applications, from drug development to materials science. This compound has been extensively studied and its properties have been well characterized.

Mechanism of Action

The mechanism of action of 5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is not yet fully understood. However, it is believed that the compound acts as a proton donor and may interact with the active sites of enzymes, thus inhibiting their activity. In addition, it is believed that the compound may also interact with the active sites of proteins, thus affecting their structure and function.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may interact with the active sites of enzymes and proteins, thus affecting their structure and function. Furthermore, it is believed that the compound may also have an effect on the metabolism of cells, as well as on the production of hormones and other substances.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory experiments is that it is a versatile building block for the synthesis of various compounds. Furthermore, the compound is relatively stable and can be stored for long periods of time.

However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water and may require the use of organic solvents for its dissolution. In addition, the compound is toxic and should be handled with caution.

Future Directions

The future directions of research on 5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione include further exploration of its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to identify and develop new applications for the compound, such as the synthesis of new drugs and materials. Furthermore, further research is needed to identify and develop new methods for synthesizing the compound. Finally, further research is needed to identify and develop new methods for storing and handling the compound in laboratory experiments.

Synthesis Methods

The synthesis of 5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves several steps. The first step involves the reaction of 5-bromo-8-fluoroisoquinoline with ethyl iodide in the presence of a base, such as sodium hydroxide. This reaction produces this compound.

The second step involves the reaction of the product with an alkyl halide, such as ethyl bromide. This reaction produces a compound with a bromo-fluoro-isoquinolyl substituent. Finally, the product is treated with a strong base, such as sodium hydroxide, to obtain the desired product.

Scientific Research Applications

5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione has been widely used in scientific research. It has been used to synthesize a variety of compounds, including drugs, polymers, and other materials. It has also been used in the synthesis of various polymers and other materials for a variety of applications.

Moreover, this compound has been used in the development of drugs for the treatment of various diseases, such as cancer and HIV. It has also been used in the synthesis of compounds that can be used as catalysts in chemical reactions. In addition, it has been used in the synthesis of compounds that can be used as inhibitors of enzymes.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 6-bromo-8-fluoroisoquinoline, ethyl acetoacetate, and 2,2-dimethyl-1,3-dioxane-4,6-dione, which are then coupled to form the final product.", "Starting Materials": [ "2-chloro-6-bromoaniline", "2-fluoroacetophenone", "ethyl acetoacetate", "diethyl malonate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "2,2-dimethyl-1,3-dioxane-4,6-dione" ], "Reaction": [ "Synthesis of 6-bromo-8-fluoroisoquinoline: 2-chloro-6-bromoaniline is reacted with 2-fluoroacetophenone in the presence of sulfuric acid to form 6-bromo-8-fluoroisoquinoline.", "Synthesis of ethyl acetoacetate: Ethyl acetoacetate is synthesized by reacting diethyl malonate with sodium ethoxide followed by acetic anhydride.", "Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione: Sodium nitrite and sodium sulfite are reacted with sodium carbonate to form sodium nitrate, which is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form the final product.", "Coupling of intermediate compounds: The intermediate compounds, 6-bromo-8-fluoroisoquinoline, ethyl acetoacetate, and 2,2-dimethyl-1,3-dioxane-4,6-dione, are coupled together to form the final product, 5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione." ] } | |

CAS RN |

2174000-34-9 |

Molecular Formula |

C17H15BrFNO4 |

Molecular Weight |

396.2 |

Purity |

85 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.